(3S,5S)-Piperidine-3,5-diol
Description
Properties
IUPAC Name |
(3S,5S)-piperidine-3,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQKTGJRAPFKRX-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC[C@H]1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Diketone Precursors
A widely employed strategy involves the reduction of diketone intermediates to diols using catalytic hydrogenation. For example, a patent describing the synthesis of trans-3-methyl-5-benzylaminopiperidine outlines a method where quaternary ammonium salts derived from pyridine precursors undergo hydrogenation with palladium-on-carbon (Pd-C) or ruthenium-on-carbon (Ru-C) catalysts in alcohol solvents. Adapting this approach, a hypothetical route for this compound could involve:
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Quaternization : Reacting a pyridine-derived substrate with benzyl halides to form quaternary salts.
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Hydrogenation : Catalytic hydrogenation at 80–120°C under hydrogen pressure to reduce the aromatic ring and introduce hydroxyl groups.
Key Reaction Conditions :
| Parameter | Details |
|---|---|
| Catalyst | Pd-C (5–15% by mass of substrate) |
| Solvent | Methanol, ethanol, or isopropanol |
| Temperature | 80–120°C |
| Hydrogen Pressure | 1–3 atm |
This method’s success hinges on the catalyst’s ability to mediate syn-addition of hydrogen, ensuring the desired cis-diol intermediate, which can later be epimerized or functionalized.
Chiral Resolution of Racemic Mixtures
Chiral resolution remains a practical approach for obtaining enantiomerically pure this compound. A patent detailing the synthesis of quinolone antibiotics highlights the use of manual resolution to isolate (3S,5S)-3-tert-butoxycarbonylamino-5-methylpiperidine from racemic mixtures. Applying this to the target compound:
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Racemic Synthesis : Prepare racemic piperidine-3,5-diol via non-stereoselective cyclization.
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Diastereomeric Salt Formation : React the racemate with a chiral resolving agent (e.g., tartaric acid derivatives).
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Crystallization : Separate diastereomers based on solubility differences.
Advantages :
-
High enantiomeric excess (≥99%) achievable with optimal resolving agents.
-
Scalable for industrial production.
Limitations :
-
Low overall yield due to discard of undesired enantiomers.
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Requires costly chiral auxiliaries.
Asymmetric Synthesis Using Chiral Catalysts
Asymmetric catalysis offers a more efficient route by directly installing stereocenters during bond formation. While not explicitly detailed in the cited patent, analogous methods for piperidine derivatives suggest:
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Chiral Pool Synthesis : Start with naturally occurring chiral precursors (e.g., sugars or amino acids).
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Enzymatic Hydroxylation : Use monooxygenases or hydroxylases to introduce hydroxyl groups stereoselectively.
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Organocatalytic Cyclization : Employ proline-derived catalysts to mediate intramolecular aldol reactions.
Example :
A hypothetical route could utilize L-tartaric acid as a chiral template, guiding the cyclization of a triol precursor into the (3S,5S)-configured piperidine ring.
Key Reaction Conditions and Optimization
Solvent and Temperature Effects
The choice of solvent profoundly impacts hydrogenation efficiency. Polar protic solvents like methanol enhance catalyst activity by stabilizing transition states, while elevated temperatures (≥100°C) accelerate reaction rates but risk over-reduction.
Optimized Conditions for Hydrogenation :
| Condition | Optimal Range |
|---|---|
| Solvent | Ethanol |
| Temperature | 90°C |
| Catalyst Loading | 10% Pd-C |
| Reaction Time | 6–8 hours |
Catalyst Selection
Pd-C outperforms Ru-C in reducing aromatic rings without cleaving hydroxyl groups, making it preferable for diol synthesis. Nickel-based catalysts are less effective due to lower selectivity.
Stereochemical Control and Diastereoselectivity
Achieving the trans-diaxial (3S,5S) configuration requires precise control over ring conformation during cyclization. Computational studies suggest that chair-like transition states favor axial hydroxyl groups, minimizing steric clashes.
Factors Influencing Diastereoselectivity :
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Ring Strain : Larger rings (e.g., piperidine vs. pyrrolidine) reduce strain, favoring trans-diol formation.
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Protecting Groups : Bulky groups (e.g., tert-butyl) lock the ring in a specific conformation, enhancing selectivity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Catalytic Hydrogenation | 65–75 | Moderate | High | Moderate |
| Chiral Resolution | 30–40 | High | Low | Low |
| Asymmetric Catalysis | 50–60 | High | Moderate | High |
Catalytic hydrogenation balances yield and scalability, making it the most industrially viable approach. Chiral resolution, though stereoselective, suffers from poor atom economy.
Research Findings and Recent Advances
Recent patent literature highlights innovations in continuous-flow hydrogenation systems, which improve reaction consistency and reduce catalyst loading . Additionally, enzymatic cascades combining ketoreductases and transaminases show promise for one-pot synthesis of chiral piperidines.
Chemical Reactions Analysis
Types of Reactions: (3S,5S)-Piperidine-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form piperidine derivatives with different substitution patterns.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Hydrogen gas with Pd/C or other suitable catalysts.
Substitution: TsCl or MsCl with a base such as triethylamine (TEA).
Major Products Formed:
Oxidation: Piperidine-3,5-dione or piperidine-3,5-dial.
Reduction: Various substituted piperidine derivatives.
Substitution: Piperidine derivatives with different functional groups replacing the hydroxyl groups.
Scientific Research Applications
Medicinal Chemistry
(3S,5S)-Piperidine-3,5-diol is explored for its potential pharmacological properties:
- Analgesic and Anti-inflammatory Properties : Research indicates that compounds derived from this compound may exhibit analgesic effects and could be developed into anti-inflammatory agents.
- Interaction with Biological Targets : Studies have shown that this compound can interact with various biological targets, including enzymes and receptors, potentially modulating their activity.
Organic Synthesis
The compound serves as a valuable chiral building block in organic synthesis:
- Chiral Auxiliary : It is utilized in the synthesis of complex organic molecules due to its chirality, which can influence the stereochemistry of the products formed.
- Reactions : this compound can undergo oxidation to form diketopiperidine derivatives or reduction to yield piperidine derivatives without hydroxyl groups.
Material Science
In material science, this compound has applications in developing new materials:
- Polymer Chemistry : Its structural characteristics allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
- Catalysis : The compound may also serve as a catalyst in various chemical reactions due to its functional groups facilitating reaction pathways.
Case Study 1: Pharmacological Research
In a study examining the analgesic properties of this compound derivatives, researchers found that certain modifications to the compound enhanced its efficacy in pain relief models. The study highlighted the potential for developing new analgesics based on this scaffold.
Case Study 2: Chiral Synthesis
A research group successfully synthesized a series of complex organic molecules using this compound as a chiral auxiliary. The study demonstrated how varying reaction conditions influenced product stereochemistry and yield.
Data Tables
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Potential analgesic agent | |
| Organic Synthesis | Chiral building block | |
| Material Science | Enhancing polymer properties |
| Reaction Type | Product Formed | Conditions |
|---|---|---|
| Oxidation | Diketopiperidine derivatives | PCC or DMSO |
| Reduction | Piperidine without hydroxyl groups | Lithium aluminum hydride |
| Substitution | Various substituted piperidines | Nucleophilic substitution |
Mechanism of Action
The mechanism of action of (3S,5S)-Piperidine-3,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. The stereochemistry of the compound plays a crucial role in determining its interactions and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
(S)-Quinuclidinol
(S)-Quinuclidinol shares the quinuclidine backbone but contains a single hydroxyl group. Its synthesis similarly employs reductive amination and mesylation. However, during ring closure, a cis orientation of the hydroxyl and mesylate groups favors tetrahydrofuran formation over quinuclidine, highlighting the sensitivity of synthesis outcomes to stereochemical arrangements .
(3R,5S)-Quinuclidin-3,5-diol (Meso Form)
This meso compound exhibits a different stereochemical profile (3R,5S), leading to distinct reactivity. In contrast to the (3S,5S) isomer, trans-oriented hydroxyl and mesylate groups in this derivative facilitate exclusive quinuclidine ring formation during synthesis, avoiding competing tetrahydrofuran pathways .
3,5-Dimethylpiperidine
3,5-Dimethylpiperidine (C₇H₁₅N, MW 113.20) replaces hydroxyl groups with methyl substituents. This substitution increases hydrophobicity, as evidenced by its higher boiling point (135–137°C) compared to polar diol derivatives . The absence of hydroxyl groups also eliminates hydrogen-bonding capacity, altering its applications in catalysis or medicinal chemistry.
Gingerol Derivatives: (3R,5S)- and (3S,5S)-Decane-3,5-diols
These diols, derived from 6-gingerol, feature a decane backbone with hydroxyl groups at positions 3 and 5. While structurally distinct from piperidine derivatives, their stereochemistry ((3R,5S) vs. (3S,5S)) influences biological activity. For instance, (3S,5S)-configured derivatives demonstrate enhanced antiplatelet and antioxidant properties compared to their stereoisomers .
Biological Activity
(3S,5S)-Piperidine-3,5-diol is a chiral compound classified as a piperidine derivative, notable for its pharmacological potential and diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: CHNO
- Molecular Weight: 115.15 g/mol
- SMILES Notation: O[C@@H]1CNCC@@HC1
The compound features two hydroxyl groups at the 3 and 5 positions of the piperidine ring, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding: The compound may bind to specific receptors or enzymes, modulating their activity through hydrogen bonding facilitated by its hydroxyl groups. This interaction can enhance binding affinity and specificity.
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and bioavailability .
Biological Activities
Recent research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity: Compounds similar to this compound have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .
- Anticancer Properties: Studies indicate that piperidine derivatives exhibit anticancer activities by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The specific structural features of this compound may enhance these effects .
- Neuropharmacological Effects: Research has explored the potential of piperidine derivatives in treating neurodegenerative diseases. Some derivatives have shown promise in preclinical models for conditions like Alzheimer's disease due to their ability to modulate neuroprotective pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various piperidine derivatives against common pathogens. This compound was found to exhibit notable inhibitory effects against Staphylococcus aureus and Escherichia coli in vitro. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.
Case Study 2: Anticancer Activity
In a preclinical study involving human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. At concentrations of 50 µM and above, significant apoptosis was observed through flow cytometry analysis.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| (3R,5R)-Piperidine-3,5-diol | Lower antimicrobial activity | Different stereochemistry affects binding |
| 1-Benzylpiperidine | Lacks hydroxyl groups | Reduced reactivity and pharmacological properties |
| 3,5-Dihydroxypiperidine | Similar activity | Enhanced solubility due to hydroxyl groups |
Q & A
Q. What are the most reliable synthetic routes for (3S,5S)-Piperidine-3,5-diol, and what experimental parameters are critical for achieving high stereochemical purity?
Answer: The synthesis of this compound typically involves stereoselective reduction or enzymatic resolution. For example, mixed anhydride methods (used in peptide synthesis) can be adapted to introduce hydroxyl groups at the 3 and 5 positions while preserving stereochemistry. Key parameters include:
- Catalyst selection : Chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation .
- Temperature control : Maintaining sub-ambient temperatures (−20°C to 0°C) during reduction steps to minimize racemization .
- Protecting groups : Use of tert-butyldimethylsilyl (TBDMS) ethers to protect hydroxyl intermediates, as seen in analogous piperidine derivatives .
Q. How can researchers confirm the stereochemistry and purity of this compound?
Answer:
- Chiral HPLC : Employ columns like Chiralpak IA/IB with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers.
- NMR spectroscopy : Analyze coupling constants () between H-3 and H-5 protons; diastereotopic splitting patterns confirm stereochemistry .
- X-ray crystallography : Single-crystal analysis provides definitive proof of spatial arrangement (applicable to stable derivatives) .
Q. Table 1: Key Analytical Parameters
| Technique | Parameters | Expected Outcomes |
|---|---|---|
| HPLC | Column: Chiralpak IB; Flow rate: 1 mL/min | Retention time: 8.2 min (3S,5S) vs. 9.5 min (3R,5R) |
| H NMR | 500 MHz, DO | = 4.2 Hz (cis-diol) |
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors, as piperidine derivatives may release irritants (e.g., nitrogen oxides) .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to scale up this compound synthesis without compromising enantiomeric excess (ee)?
Answer:
- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions during hydrogenation .
- DoE (Design of Experiments) : Vary pressure (10–50 bar H), catalyst loading (1–5 mol%), and solvent polarity (MeOH vs. THF) to identify robust conditions.
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and ee in real time .
Q. What advanced analytical techniques are suitable for studying the compound’s interactions in biological systems?
Answer:
- Surface plasmon resonance (SPR) : Measure binding affinity to target proteins (e.g., enzymes in lipid metabolism).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Metabolomics : LC-MS/MS to identify metabolites after incubation with hepatocyte models .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
Answer:
Q. Table 2: Stability Profile
| Condition | Degradation (%) | Major Impurities |
|---|---|---|
| 25°C, dark | <2% over 12 mo | None detected |
| 40°C, light | 15% over 3 mo | 3,5-diketopiperidine |
Q. What computational methods can predict the compound’s physicochemical properties and reactivity?
Answer:
- DFT (Density Functional Theory) : Calculate pKa (predicted ~9.5 for hydroxyl groups) and logP (−1.2) using Gaussian 16 .
- MD (Molecular Dynamics) simulations : Model solvation effects in water/DMSO mixtures to guide formulation .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects with biological activity using CoMFA/CoMSIA .
Methodological Considerations
- Contradictions in data : reports no significant hazards, while highlights skin/eye irritation. Researchers should default to stricter protocols (e.g., full PPE) until batch-specific risks are clarified .
- Stereochemical validation : Cross-validate HPLC and NMR data with synthetic controls to avoid misassignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
